molecular formula C20H22FN2O6P B11412308 Dimethyl [2-(3,4-dimethoxyphenyl)-5-{[(4-fluorophenyl)methyl]amino}-1,3-oxazol-4-YL]phosphonate

Dimethyl [2-(3,4-dimethoxyphenyl)-5-{[(4-fluorophenyl)methyl]amino}-1,3-oxazol-4-YL]phosphonate

Cat. No.: B11412308
M. Wt: 436.4 g/mol
InChI Key: LJKQFYHKORFOKZ-UHFFFAOYSA-N
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Description

Dimethyl [2-(3,4-dimethoxyphenyl)-5-{[(4-fluorophenyl)methyl]amino}-1,3-oxazol-4-YL]phosphonate is a complex organic compound that features a unique combination of functional groups, including dimethoxyphenyl, fluorophenyl, and oxazolyl phosphonate

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl [2-(3,4-dimethoxyphenyl)-5-{[(4-fluorophenyl)methyl]amino}-1,3-oxazol-4-YL]phosphonate typically involves multi-step organic reactions. The process begins with the preparation of the oxazole ring, followed by the introduction of the dimethoxyphenyl and fluorophenyl groups. The final step involves the phosphorylation to introduce the phosphonate group. Common reagents used in these reactions include phosphorus oxychloride, dimethyl sulfate, and various catalysts to facilitate the formation of the oxazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Dimethyl [2-(3,4-dimethoxyphenyl)-5-{[(4-fluorophenyl)methyl]amino}-1,3-oxazol-4-YL]phosphonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines and alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines and alcohols.

Scientific Research Applications

Dimethyl [2-(3,4-dimethoxyphenyl)-5-{[(4-fluorophenyl)methyl]amino}-1,3-oxazol-4-YL]phosphonate has a wide range of scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate and in drug design.

    Industry: Utilized in the development of advanced materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of Dimethyl [2-(3,4-dimethoxyphenyl)-5-{[(4-fluorophenyl)methyl]amino}-1,3-oxazol-4-YL]phosphonate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • Dimethyl [2-(3,4-dimethoxyphenyl)-5-{[(4-chlorophenyl)methyl]amino}-1,3-oxazol-4-YL]phosphonate
  • Dimethyl [2-(3,4-dimethoxyphenyl)-5-{[(4-bromophenyl)methyl]amino}-1,3-oxazol-4-YL]phosphonate

Uniqueness

Dimethyl [2-(3,4-dimethoxyphenyl)-5-{[(4-fluorophenyl)methyl]amino}-1,3-oxazol-4-YL]phosphonate is unique due to the presence of the fluorophenyl group, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability and alter its interaction with biological targets, making it distinct from its chlorinated or brominated analogs.

Properties

Molecular Formula

C20H22FN2O6P

Molecular Weight

436.4 g/mol

IUPAC Name

2-(3,4-dimethoxyphenyl)-4-dimethoxyphosphoryl-N-[(4-fluorophenyl)methyl]-1,3-oxazol-5-amine

InChI

InChI=1S/C20H22FN2O6P/c1-25-16-10-7-14(11-17(16)26-2)18-23-20(30(24,27-3)28-4)19(29-18)22-12-13-5-8-15(21)9-6-13/h5-11,22H,12H2,1-4H3

InChI Key

LJKQFYHKORFOKZ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2=NC(=C(O2)NCC3=CC=C(C=C3)F)P(=O)(OC)OC)OC

Origin of Product

United States

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